![molecular formula C22H26N2O2 B3902914 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide](/img/structure/B3902914.png)
3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide
Overview
Description
3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide, commonly known as BMS-791325, is a small molecule inhibitor that has been studied for its potential use in the treatment of hepatitis C virus (HCV) infection. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective against HCV strains that are resistant to current therapies.
Mechanism of Action
BMS-791325 is a non-nucleoside inhibitor of the 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide NS5B polymerase, which is essential for viral replication. This compound binds to a specific site on the NS5B protein, and inhibits its enzymatic activity. This mechanism of action is different from that of current 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, which target other viral proteins.
Biochemical and Physiological Effects:
BMS-791325 has been shown to have minimal effects on the metabolism of human liver cells, suggesting that it may have a favorable safety profile. This compound has also been shown to have a long half-life in animal models, which may allow for less frequent dosing in humans.
Advantages and Limitations for Lab Experiments
One advantage of BMS-791325 is its potency against 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide strains that are resistant to current therapies. However, one limitation of this compound is its low solubility in aqueous solutions, which may complicate its use in some lab experiments.
Future Directions
There are several potential future directions for research on BMS-791325. One possibility is the development of new formulations of this compound that improve its solubility and bioavailability. Another direction is the study of BMS-791325 in combination with other 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, to determine the optimal treatment regimen for this compound. Additionally, further studies are needed to assess the safety and efficacy of BMS-791325 in human clinical trials.
Scientific Research Applications
BMS-791325 has been extensively studied for its potential use in the treatment of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide infection. In preclinical studies, this compound has been shown to inhibit the replication of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide in vitro, and to reduce viral load in animal models of 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide infection. BMS-791325 has also been studied in combination with other 3-(4-biphenylylcarbonyl)-N-propyl-1-piperidinecarboxamide therapies, and has shown synergistic effects with some of these drugs.
properties
IUPAC Name |
3-(4-phenylbenzoyl)-N-propylpiperidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-14-23-22(26)24-15-6-9-20(16-24)21(25)19-12-10-18(11-13-19)17-7-4-3-5-8-17/h3-5,7-8,10-13,20H,2,6,9,14-16H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGJZOFBSZGHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.